molecular formula C20H22N2O4 B2425850 2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941956-83-8

2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2425850
CAS No.: 941956-83-8
M. Wt: 354.406
InChI Key: GCBOWRPUYBWWKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of organic triazine derivatives like DMTMM for activation of carboxylic acids, particularly for amide synthesis . DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) .

Scientific Research Applications

Synthesis and Chemical Properties

  • High-Yield Synthesis for Radiopharmaceuticals : A study by Bobeldijk et al. (1990) discusses a simple and high-yield synthesis method for producing precursors like (S)-BZM, crucial for the preparation of radiopharmaceuticals such as (S)-123I-IBZM, starting from 2,6-dimethoxybenzoic acid. This process is significant for medical imaging and diagnostic applications, indicating the compound's role in developing imaging agents (Bobeldijk et al., 1990).

Pharmacological Applications

  • Antidopaminergic Properties for Antipsychotic Agents : Research by Högberg et al. (1990) explores the synthesis and antidopaminergic properties of compounds related to 2,6-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, highlighting their potential as potent antipsychotic agents. This study emphasizes the structure-activity relationships, indicating the chemical's utility in designing new medications with reduced side effects (Högberg et al., 1990).

  • High-affinity Ligands for CNS Dopamine D2 Receptors : Bishop et al. (1991) synthesized a number of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides, evaluating them as dopamine D2 receptor ligands. These compounds, related to 2,6-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, offer insights into the development of drugs targeting central nervous system disorders, including schizophrenia and Parkinson's disease (Bishop et al., 1991).

Material Science Applications

  • Advanced Material Synthesis : Nimbalkar et al. (2018) discuss the synthesis of novel benzamide derivatives for anti-tubercular applications, showcasing the compound's role in creating new materials with potential biomedical applications. This research not only highlights the compound's relevance in therapeutic contexts but also its contribution to material science, specifically in developing scaffolds with anti-tubercular properties (Nimbalkar et al., 2018).

  • Optical and Electrochemical Properties : A study by Srivastava et al. (2017) focuses on pyridyl substituted benzamides, demonstrating aggregation-enhanced emission and multi-stimuli-responsive properties. This research underscores the potential use of 2,6-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide derivatives in the development of novel optical materials, with applications ranging from sensing to information storage (Srivastava et al., 2017).

Properties

IUPAC Name

2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-12-14(9-10-15(13)22-11-5-8-18(22)23)21-20(24)19-16(25-2)6-4-7-17(19)26-3/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBOWRPUYBWWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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